4-Amino-1,2-naphthoquinone 4-Amino-1,2-naphthoquinone
Brand Name: Vulcanchem
CAS No.: 93484-98-1
VCID: VC14546005
InChI: InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2
SMILES:
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

4-Amino-1,2-naphthoquinone

CAS No.: 93484-98-1

Cat. No.: VC14546005

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1,2-naphthoquinone - 93484-98-1

Specification

CAS No. 93484-98-1
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 4-aminonaphthalene-1,2-dione
Standard InChI InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2
Standard InChI Key IGONFFFOEMASIA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)C2=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-AQ belongs to the ortho-naphthoquinone family, distinguished by its 1,2-quinoid configuration and amino substituent at position 4. The canonical SMILES representation C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC_1=CC=C_2C(=C_1)C(=CC(=O)C_2=O)N underscores its conjugated π-system, which facilitates electron transfer reactions. X-ray crystallography of analogous naphthoquinones reveals planar geometries that enhance intermolecular interactions, potentially influencing its biological activity .

Table 1: Physicochemical Properties of 4-Amino-1,2-naphthoquinone

PropertyValueSource
IUPAC Name4-aminonaphthalene-1,2-dionePubChem
CAS Registry Number5460-35-5PubChem
Molecular FormulaC10H7NO2C_{10}H_{7}NO_{2}PubChem
Molecular Weight173.17 g/molPubChem
InChI KeyIGONFFFOEMASIA-UHFFFAOYSA-NPubChem

Synthesis and Chemical Reactivity

Synthetic Routes

Laboratory-scale synthesis of 4-AQ typically involves functionalization of 1,2-naphthoquinone precursors. One established method employs the amination of 1,2-naphthoquinone using aniline derivatives under copper sulfate catalysis in dimethylformamide (DMF) . Alternative pathways include reductive amination strategies, where sodium borohydride reduces the quinone prior to nucleophilic substitution .

Industrial Production Challenges

Despite robust small-scale protocols, industrial adoption remains limited due to scalability issues and the compound’s sensitivity to oxidative degradation. Advances in continuous-flow chemistry may address these bottlenecks by optimizing reaction kinetics and minimizing byproduct formation .

Reactivity Profile

4-AQ exhibits three primary reaction modes:

  • Oxidation: Generates hydroxylated derivatives via hydrogen peroxide-mediated pathways.

  • Reduction: Forms hydroquinone analogs using agents like sodium borohydride.

  • Substitution: Electrophilic aromatic substitution at the amino group enables diversification into hybrid scaffolds .

Biological Activities and Mechanistic Insights

Table 2: Cytotoxic Activity of 4-AQ Against Cancer Cell Lines

Cell LineEC50EC_{50} (μM)Mechanism
HepG23.0 ± 0.2ROS-mediated apoptosis
MCF-75.4 ± 0.3DNA intercalation
A5497.1 ± 0.5Topoisomerase inhibition

Antimicrobial Efficacy

Structure-activity relationship (SAR) studies highlight 4-AQ’s broad-spectrum antimicrobial effects. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to first-line antibiotics. The amino group enhances membrane permeability, enabling disruption of bacterial electron transport chains .

Neuroprotective Applications

Emerging evidence suggests 4-AQ inhibits acetylcholinesterase (AChE) with an IC50IC_{50} of 50 μM, positioning it as a candidate for Alzheimer’s disease therapeutics . Molecular docking simulations reveal competitive binding at the AChE catalytic site, stabilizing the enzyme-inhibitor complex .

Comparative Analysis with Structural Analogs

Table 3: Comparative Biological Activities of Naphthoquinone Derivatives

CompoundAnticancer EC50EC_{50} (μM)AChE Inhibition (IC50IC_{50})
4-Amino-1,2-naphthoquinone3.0 (HepG2)50 μM
2-Amino-1,4-naphthoquinone0.4 (MDA-MB-231)Not reported

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation of 4-AQ in polymeric nanoparticles (e.g., PLGA) could mitigate off-target toxicity while enhancing tumor accumulation. Preliminary in vitro studies show a 2.3-fold increase in selectivity index compared to free drug formulations .

Hybrid Molecule Development

Conjugation with benzamide moieties, as demonstrated in 1,4-naphthoquinone hybrids , may amplify 4-AQ’s apoptotic effects. Such derivatives could synergize PARP inhibition with ROS generation, overcoming multidrug resistance .

Regulatory Considerations

Despite promising preclinical data, 4-AQ’s translation requires addressing:

  • Chronic toxicity profiles in mammalian models

  • Metabolic stability in cytochrome P450 assays

  • Formulation challenges due to poor aqueous solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator